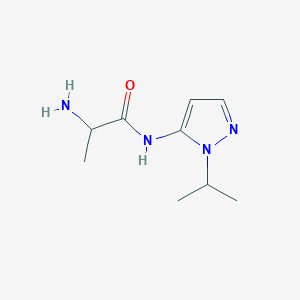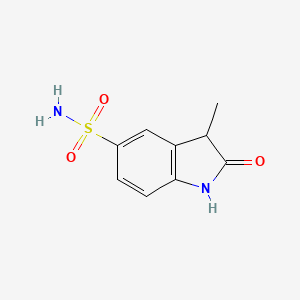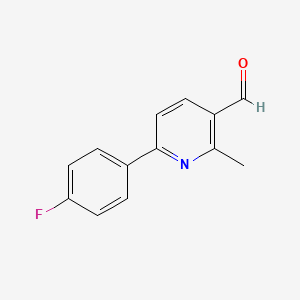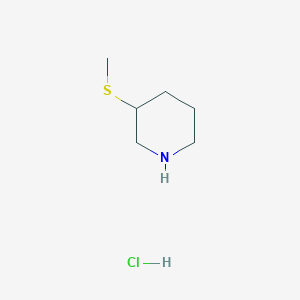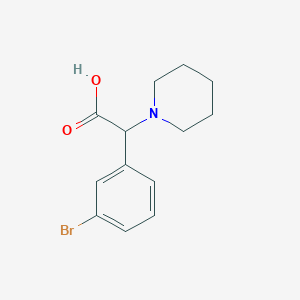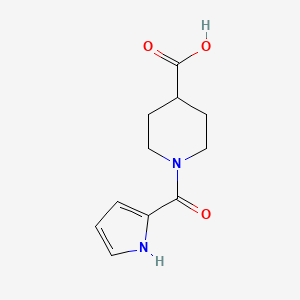![molecular formula C12H14BrN B11813197 7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] is a spirocyclic compound characterized by a unique structure where a bromine atom is attached to the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Michael addition followed by cyclization. For instance, the reaction of 2-bromoindene with pyrrolidine under basic conditions can yield the desired spiro compound. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of spirocyclic amines, ethers, or thioethers.
Oxidation: Formation of spirocyclic alcohols or ketones.
Reduction: Formation of hydrogenated spirocyclic compounds.
Scientific Research Applications
7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromospiro[1,2-dihydroindene-3,2’-1,3-dioxane]
- 7-Bromospiro[1,2-dihydroindene-3,3’-oxolane]-2’,5’-dione
Comparison
Compared to similar compounds, 7-Bromospiro[1,2-dihydroindene-3,3’-pyrrolidine] is unique due to its specific spirocyclic structure and the presence of a bromine atom
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine] |
InChI |
InChI=1S/C12H14BrN/c13-11-3-1-2-10-9(11)4-5-12(10)6-7-14-8-12/h1-3,14H,4-8H2 |
InChI Key |
CSNKDFSQGJYVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)C3=C1C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


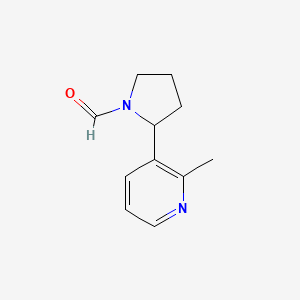
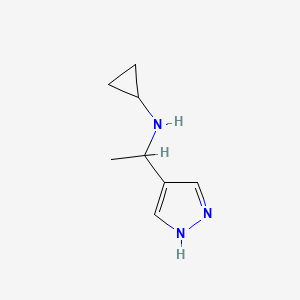
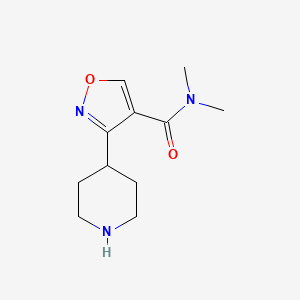

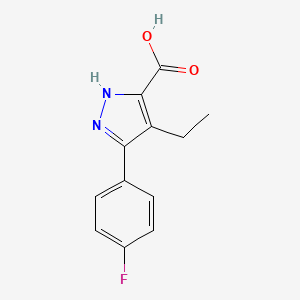
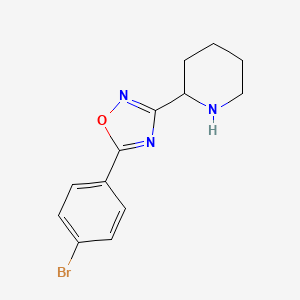

![7-(Difluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B11813160.png)
